molecular formula C14H19BrO9 B013514 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide CAS No. 572-09-8

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

Cat. No.: B013514
CAS No.: 572-09-8
M. Wt: 411.2 g/mol
InChI Key: CYAYKKUWALRRPA-RGDJUOJXSA-N
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Mechanism of Action

Target of Action

The primary target of Acetobromglucose is the glucoside molecules . It acts as an intermediate in the synthesis of beta-glucosides .

Mode of Action

Acetobromglucose interacts with its targets through a process known as glycosylation . This process involves the addition of a glycosyl group to another molecule, typically a protein or lipid . The resulting glycosylated compounds have various functions, including roles in cell-cell interaction, molecular recognition, and immune response .

Biochemical Pathways

The biochemical pathways affected by Acetobromglucose are those involved in the synthesis of beta-glucosides . These pathways are crucial for the production of a variety of bioactive compounds, including certain pharmaceuticals .

Pharmacokinetics

It is known that the compound is sensitive to moisture , suggesting that it may be unstable in aqueous environments. This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of Acetobromglucose’s action are largely dependent on the specific beta-glucosides that are synthesized as a result of its activity . For example, it has been used as a possible surface modification reagent for poly(ethylene terephthalate) to enhance its blood compatibility .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Acetobromglucose. For instance, the compound is sensitive to moisture , which means that its stability and activity could be affected by humidity levels. Additionally, it should be stored at a temperature of -20°C , suggesting that temperature is another important environmental factor.

Biochemical Analysis

Biochemical Properties

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide plays a crucial role in biochemical reactions, particularly in the synthesis of beta-glucosides. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This compound is also involved in the modification of poly(ethylene terephthalate) surfaces to enhance blood compatibility . The interactions between this compound and these enzymes are essential for the formation of glycosidic bonds and the subsequent production of glucosides.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of glycosyltransferases, leading to changes in the glycosylation patterns of proteins and lipids. These modifications can impact cell signaling pathways and alter gene expression, ultimately affecting cellular metabolism . The compound’s ability to modify glycosylation patterns makes it a valuable tool in studying cellular processes and understanding the role of glycosylation in cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with glycosyltransferases and other biomolecules. The compound binds to the active site of glycosyltransferases, facilitating the transfer of glycosyl groups to acceptor molecules. This binding interaction is crucial for the formation of glycosidic bonds and the synthesis of glucosides . Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions but can degrade when exposed to moisture or strong oxidizing agents . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of glycosylation patterns and enzyme activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify glycosylation patterns without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including respiratory irritation and skin irritation . Understanding the dosage effects is crucial for determining the appropriate concentration for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to glycosylation. It interacts with glycosyltransferases and other enzymes to facilitate the transfer of glycosyl groups to acceptor molecules . This process is essential for the synthesis of glucosides and the modification of glycosylation patterns in proteins and lipids. The compound’s role in these metabolic pathways highlights its importance in biochemical research and industrial applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution of the compound is essential for optimizing its use in experimental and therapeutic settings.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Comparison with Similar Compounds

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is unique due to its specific acetylation pattern and the presence of a bromide group. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and reactivity profiles .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAYKKUWALRRPA-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031860
Record name Acetobromglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572-09-8
Record name α-Acetobromoglucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=572-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetobromglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetobromglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETOBROMGLUCOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETH4010665
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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